molecular formula C16H12N2O4 B4683621 4,4'-(1,4-phenylenedimethylylidene)bis(2-methyl-1,3-oxazol-5(4H)-one)

4,4'-(1,4-phenylenedimethylylidene)bis(2-methyl-1,3-oxazol-5(4H)-one)

Cat. No. B4683621
M. Wt: 296.28 g/mol
InChI Key: WCIRCRMUTTYYLP-MFUUIURDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4'-(1,4-phenylenedimethylylidene)bis(2-methyl-1,3-oxazol-5(4H)-one), also known as PDMPO, is a fluorescent probe that is widely used in scientific research for its ability to selectively bind to calcium ions. The unique chemical properties of PDMPO make it an essential tool for investigating calcium signaling pathways, as well as for studying the structure and function of biological membranes.

Mechanism of Action

4,4'-(1,4-phenylenedimethylylidene)bis(2-methyl-1,3-oxazol-5(4H)-one) binds selectively to calcium ions, causing a conformational change in the molecule that results in fluorescence emission. This allows researchers to monitor changes in calcium concentrations in real-time, providing valuable insights into the dynamics of calcium signaling pathways.
Biochemical and Physiological Effects:
4,4'-(1,4-phenylenedimethylylidene)bis(2-methyl-1,3-oxazol-5(4H)-one) has been shown to have minimal effects on cellular function and viability, making it a safe and reliable tool for scientific research. However, it is important to note that 4,4'-(1,4-phenylenedimethylylidene)bis(2-methyl-1,3-oxazol-5(4H)-one) is not a physiological calcium indicator and may not accurately reflect changes in calcium concentrations in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4,4'-(1,4-phenylenedimethylylidene)bis(2-methyl-1,3-oxazol-5(4H)-one) is its high selectivity for calcium ions, which allows for accurate measurement of intracellular calcium concentrations. Additionally, 4,4'-(1,4-phenylenedimethylylidene)bis(2-methyl-1,3-oxazol-5(4H)-one) is relatively easy to use and can be applied to a wide range of experimental systems. However, 4,4'-(1,4-phenylenedimethylylidene)bis(2-methyl-1,3-oxazol-5(4H)-one) has some limitations, including its inability to penetrate cell membranes and its potential for interference with other fluorescent probes.

Future Directions

There are many potential future directions for research involving 4,4'-(1,4-phenylenedimethylylidene)bis(2-methyl-1,3-oxazol-5(4H)-one). One area of interest is the development of new fluorescent probes based on the 4,4'-(1,4-phenylenedimethylylidene)bis(2-methyl-1,3-oxazol-5(4H)-one) scaffold, which could have improved selectivity and sensitivity for calcium ions. Additionally, 4,4'-(1,4-phenylenedimethylylidene)bis(2-methyl-1,3-oxazol-5(4H)-one) could be used in combination with other probes to investigate the complex interactions between calcium signaling pathways and other cellular processes. Finally, further studies are needed to determine the potential clinical applications of 4,4'-(1,4-phenylenedimethylylidene)bis(2-methyl-1,3-oxazol-5(4H)-one), particularly in the diagnosis and treatment of diseases related to calcium dysregulation.
In conclusion, 4,4'-(1,4-phenylenedimethylylidene)bis(2-methyl-1,3-oxazol-5(4H)-one) is a valuable tool for scientific research, particularly in the field of calcium signaling. Its unique chemical properties and selectivity for calcium ions make it an essential tool for investigating a wide range of cellular processes. While there are some limitations to its use, 4,4'-(1,4-phenylenedimethylylidene)bis(2-methyl-1,3-oxazol-5(4H)-one) has many potential future applications and is likely to remain an important tool in scientific research for years to come.

Scientific Research Applications

4,4'-(1,4-phenylenedimethylylidene)bis(2-methyl-1,3-oxazol-5(4H)-one) has a wide range of applications in scientific research, particularly in the field of calcium signaling. It is commonly used as a fluorescent probe to detect and measure changes in intracellular calcium concentrations, which play a crucial role in many cellular processes, including muscle contraction, neurotransmitter release, and gene expression.

properties

IUPAC Name

(4Z)-2-methyl-4-[[4-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl]methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4/c1-9-17-13(15(19)21-9)7-11-3-5-12(6-4-11)8-14-16(20)22-10(2)18-14/h3-8H,1-2H3/b13-7-,14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCIRCRMUTTYYLP-MFUUIURDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC2=CC=C(C=C2)C=C3C(=O)OC(=N3)C)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=N/C(=C/C2=CC=C(C=C2)/C=C\3/C(=O)OC(=N3)C)/C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-(1,4-phenylenedimethylylidene)bis(2-methyl-1,3-oxazol-5(4H)-one)

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